molecular formula C18H18ClN5O B2976125 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260624-71-2

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2976125
CAS No.: 1260624-71-2
M. Wt: 355.83
InChI Key: JEIWJPUDIDATQL-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 5-chloro-2-methylaniline, and the alkyne precursor from 3,4-dimethylphenylacetylene.

    Amidation Reaction: The triazole intermediate is then subjected to an amidation reaction with an appropriate carboxylic acid derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chloro and methyl substituents on the phenyl ring.

    N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group.

Uniqueness

The presence of both the amino group and the chloro and methyl substituents on the phenyl rings makes 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide unique. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-10-5-7-14(8-12(10)3)24-17(20)16(22-23-24)18(25)21-15-9-13(19)6-4-11(15)2/h4-9H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIWJPUDIDATQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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